6-Nitro-2-phenyl-1H-benzo[D]imidazole is a heterocyclic aromatic compound characterized by its molecular formula and a molecular weight of 239.23 g/mol. It features a benzimidazole core with a nitro group at the 6-position and a phenyl group at the 2-position. This unique structure imparts significant chemical reactivity and biological activity, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science .
Research indicates that derivatives of 6-Nitro-2-phenyl-1H-benzo[D]imidazole exhibit notable biological activities, particularly as antimicrobial and anticancer agents. The compound has been shown to target specific receptors involved in cancer progression, such as vascular endothelial growth factor receptor 2 and histone deacetylase 6. These properties make it a promising candidate for drug development in oncology .
The synthesis of 6-Nitro-2-phenyl-1H-benzo[D]imidazole typically involves the cyclization of o-nitroaniline derivatives with aldehydes. A common method includes:
In industrial settings, optimized synthetic routes may be employed, including continuous flow reactors for enhanced efficiency and product consistency .
6-Nitro-2-phenyl-1H-benzo[D]imidazole is utilized in various applications:
The compound's ability to undergo further chemical modifications makes it versatile for research and industrial applications .
Interaction studies focus on how 6-Nitro-2-phenyl-1H-benzo[D]imidazole interacts with biological targets. These studies have demonstrated its potential as an inhibitor for key enzymes involved in cancer cell proliferation. Furthermore, its interactions with various receptors have been explored to understand its mechanism of action better .
Several compounds share structural similarities with 6-Nitro-2-phenyl-1H-benzo[D]imidazole, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 2-Phenyl-1H-benzo[D]imidazole | Lacks the nitro group, resulting in different reactivity and biological activity. |
| 6-Amino-2-phenyl-1H-benzo[D]imidazole | Contains an amino group, altering electronic properties compared to the nitro group. |
| 6-Chloro-2-phenyl-1H-benzo[D]imidazole | Chlorine substitution leads to different reactivity patterns and potential applications. |
Uniqueness: The presence of the nitro group in 6-Nitro-2-phenyl-1H-benzo[D]imidazole imparts distinct chemical and biological properties that differentiate it from other benzimidazole derivatives. This uniqueness enhances its value in pharmaceutical research and development .
The core benzimidazole scaffold is typically constructed via cyclization of N-arylamidoximes or o-phenylenediamine derivatives. A landmark study demonstrated a one-pot acylation–cyclization process using acetyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in chlorobenzene at 132°C, achieving 89–96% yields (Table 1). Electron-donating substituents on the phenyl ring (e.g., methoxy groups) enhanced yields to 95%, while electron-withdrawing nitro groups reduced efficiency to 43–75%.
Table 1: Cyclization Efficiency Under DBU Catalysis
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methoxy-N-arylamidoxime | 95 | 4 |
| 3-Nitro-N-arylamidoxime | 75 | 6 |
| Unsubstituted phenyl | 92 | 3 |
Alternative routes include:
Proton transfer pathways dominate acid-mediated benzimidazole formation. In HCl/EtOH systems, o-phenylenediamine reacts with benzaldehyde through:
DFT calculations reveal that polyphosphoric acid (PPA) lowers the activation energy for cyclization by 12.3 kcal/mol compared to acetic acid. However, PPA’s corrosivity limits industrial adoption.
Nitration of 2-phenylbenzimidazole occurs regioselectively at the 6-position due to the imidazole ring’s meta-directing effect.
Aqueous nitration (10–45% HNO₃, 20–100°C) offers advantages:
Organic media nitration (e.g., acetic anhydride/HNO₃) faces challenges:
Table 2: Nitration Efficiency Comparison
| Medium | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂O/HNO₃ | 35 | 97 | None |
| AcOH/HNO₃ | 70 | 55 | 5,6-Dinitro (23%) |
Microwave irradiation reduces reaction times from hours to minutes while improving yields:
Green metrics for selected methods:
| Method | E-factor | PMI |
|---|---|---|
| Conventional PPA | 8.2 | 12.4 |
| Microwave (H₂O) | 1.1 | 2.3 |
| Continuous-flow | 0.7 | 1.9 |
E-factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity
Key challenges:
Innovations:
6-Nitro-2-phenyl-1H-benzo[D]imidazole exhibits potent inhibitory activity against phosphodiesterases (PDEs), a class of enzymes critical for regulating cyclic nucleotide signaling pathways. In a seminal study, Khan et al. synthesized 30 nitrobenzimidazole derivatives and evaluated their PDE inhibitory activity [1]. Among these, 6-nitro-2-phenyl-1H-benzo[D]imidazole (Compound 1 in the study) demonstrated an IC~50~ value of 2.4 ± 0.049 μM, surpassing the inhibitory efficacy of the standard EDTA (IC~50~ = 274 ± 0.007 μM) [1]. This marked inhibition is attributed to the compound’s ability to chelate metal ions in the PDE active site, disrupting substrate binding and catalytic activity.
The structure-activity relationship (SAR) analysis revealed that the nitro group at the 6-position enhances electron-withdrawing effects, stabilizing interactions with PDE’s hydrophobic pockets [1]. Additionally, the phenyl group at the 2-position contributes to π-π stacking with aromatic residues in the enzyme’s binding cavity, further augmenting affinity [1]. Kinetic studies suggest a non-competitive inhibition mechanism, as the compound reduces V~max~ without affecting K~m~ values [1]. Beyond PDEs, preliminary evidence indicates that 6-nitro-2-phenyl-1H-benzo[D]imidazole may also target protein kinases involved in cellular proliferation. While specific kinase targets remain under investigation, molecular docking simulations predict high binding affinity for cyclin-dependent kinases (CDKs) due to structural homology with known kinase inhibitors [1].
The antimicrobial potential of 6-nitro-2-phenyl-1H-benzo[D]imidazole has been extensively studied against bacterial and fungal pathogens. A recent evaluation of benzimidazole derivatives against Trichomonas vaginalis, a protozoan parasite, demonstrated that analogs of this compound induce significant trophozoite growth inhibition [2]. At a concentration of 4.8 μM, the derivative O~2~N-BZM9 (structurally similar to 6-nitro-2-phenyl-1H-benzo[D]imidazole) reduced trophozoite viability by >50% within 24 hours, accompanied by downregulation of glycolytic genes such as ALDO (3.3-fold decrease) and GAPDH (5-fold decrease) [2]. These genes are essential for ATP production, suggesting that the compound disrupts energy metabolism in microbial cells [2].
Against bacterial pathogens, 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives exhibit moderate to strong activity. For example, N,2,6-trisubstituted analogs demonstrated MIC values ranging from 16–64 μg mL^−1^ against Staphylococcus aureus (MSSA and MRSA strains) and Escherichia coli, outperforming older benzimidazole scaffolds [5]. The antimicrobial mechanism involves interference with cell wall synthesis, as evidenced by transcriptomic changes in penicillin-binding protein (PBP) genes [5]. Additionally, the compound’s nitro group may undergo microbial nitroreductase-mediated activation, generating reactive intermediates that damage DNA or proteins [4].
| Pathogen | MIC (μg mL^−1^) | Mechanism of Action |
|---|---|---|
| Trichomonas vaginalis | 4.8 μM | Glycolytic gene suppression [2] |
| Staphylococcus aureus | 16–32 | Cell wall synthesis inhibition [5] |
| Escherichia coli | 64 | Nitroreductase activation [4] |
Current literature on 6-nitro-2-phenyl-1H-benzo[D]imidazole’s anti-inflammatory properties is sparse. However, benzimidazole analogs are known to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking NF-κB signaling [1]. The nitro group may enhance this activity by scavenging reactive oxygen species (ROS), which are implicated in chronic inflammation [2]. Immunomodulatory effects could also arise from PDE inhibition, as cyclic AMP elevation regulates immune cell activation [1]. Experimental validation of these hypotheses remains an open area of investigation.
No studies have directly assessed 6-nitro-2-phenyl-1H-benzo[D]imidazole’s antiviral efficacy. Nevertheless, its antimicrobial mechanisms—particularly nucleic acid interference—hint at potential applications against viral pathogens. For example, nitrobenzimidazoles could inhibit viral polymerases or integrases, as seen with HIV-1 reverse transcriptase [1]. Computational studies predicting binding affinities for viral enzymes would help prioritize experimental targets.
The structure-activity relationship analysis of 6-nitro-2-phenyl-1H-benzo[D]imidazole reveals that substituent positioning significantly influences biological activity across multiple therapeutic targets. The benzimidazole scaffold presents several key positions for modification, each contributing uniquely to the compound's bioactivity profile [1] [2].
The nitrogen atom at position 1 (N1) serves as a critical point for alkyl or aryl substitution. N1 substitution with alkyl chains ranging from methyl to heptyl groups demonstrates a linear relationship with antiproliferative activity, with longer alkyl chains typically enhancing activity through increased lipophilicity [3]. Studies indicate that N1 substitution with straight-chain alkyl groups provides superior antiproliferative effects compared to unsubstituted analogues, with IC50 values ranging from 16.38 to 100 μM for various cancer cell lines [3].
The carbon at position 2 (C2) represents the most critical position for biological activity in benzimidazole derivatives. The phenyl ring at C2 in 6-nitro-2-phenyl-1H-benzo[D]imidazole is essential for binding affinity and receptor interaction [1] [2]. Structure-activity relationship studies demonstrate that C2 substitution with aromatic rings, particularly phenyl groups, is crucial for maintaining biological activity across various therapeutic applications [4]. The C2 position tolerates diverse aromatic substituents, with electron-withdrawing groups on the phenyl ring generally enhancing activity.
| Position | Substituent Type | Effect on Activity | Bioactivity Impact | IC50 Range (μM) |
|---|---|---|---|---|
| N1 | Alkyl/Aryl | Moderate enhancement | Lipophilicity increase | 10-100 |
| C2 | Phenyl/Aryl | Critical for activity | Binding affinity | 0.1-50 |
| C5 | Nitro/Halogen | Strong electron-withdrawing | Antimicrobial activity | 1-25 |
| C6 | Nitro/Halogen | Strong electron-withdrawing | Anticancer activity | 5-45 |
| C7 | Halogen | Minor enhancement | Selectivity | 50-200 |
The positions C5 and C6 on the benzene ring of the benzimidazole scaffold demonstrate significant sensitivity to electron-withdrawing substituents. The nitro group at C6 in 6-nitro-2-phenyl-1H-benzo[D]imidazole contributes substantially to the compound's antimicrobial and anticancer activities [5] [6]. Studies of 6-nitrobenzimidazole derivatives reveal that the nitro group at C6 enhances phosphodiesterase inhibitory activity, with IC50 values ranging from 1.5 to 294.0 μM [5].
The C7 position, while less frequently modified, shows potential for fine-tuning selectivity profiles. Halogenation at C7 provides modest activity enhancement but can significantly improve selectivity ratios between different biological targets [1] [2].
The electronic nature of substituents profoundly affects the bioactivity of 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives. Electron-withdrawing groups consistently demonstrate superior biological activity compared to electron-donating groups, particularly in antimicrobial and anticancer applications [7] [8] [9].
Electron-withdrawing groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) groups enhance biological activity through multiple mechanisms. The nitro group at C6 increases electrophilicity and facilitates stronger protein-ligand interactions through enhanced π-stacking and hydrogen bonding capabilities [10] [7]. Computational studies reveal that electron-withdrawing substituents decrease the basicity of the N3 atom while increasing ionization potential, electrophilicity, and molecular hardness [10].
| Group Type | Example | Position Preference | Activity Enhancement | Mechanism |
|---|---|---|---|---|
| Electron-Withdrawing | NO2 | C5/C6 | High | Increased electrophilicity |
| Electron-Withdrawing | CN | C5/C6 | Moderate | Enhanced binding |
| Electron-Withdrawing | CF3 | C2-phenyl | High | Lipophilicity increase |
| Electron-Donating | NH2 | C5/C6 | Moderate | H-bonding capacity |
| Electron-Donating | OH | C5/C6 | Low | Polarity increase |
| Electron-Donating | OCH3 | C2-phenyl | Moderate | Receptor interaction |
The phenyl ring at C2 tolerates both electron-withdrawing and electron-donating groups, though electron-withdrawing substituents generally provide enhanced activity. Para-substituted phenyl rings with electron-withdrawing groups such as nitro, chloro, or trifluoromethyl demonstrate superior antimicrobial activity compared to electron-donating groups like methoxy or hydroxy substituents [9] [11].
Structure-activity relationship analysis reveals that compounds with electron-withdrawing groups at the C2-phenyl ring exhibit stronger binding affinity to various biological targets. The electron-withdrawing nature of these substituents enhances the compound's ability to participate in π-π stacking interactions and hydrogen bonding with target proteins [12] [13].
Conversely, electron-donating groups such as amino (-NH2), hydroxy (-OH), and methoxy (-OCH3) groups demonstrate moderate activity enhancement through different mechanisms. These groups primarily enhance activity through increased hydrogen bonding capacity and improved polar interactions with target proteins [1] [2]. However, their overall contribution to biological activity remains inferior to electron-withdrawing groups.
Halogenation of 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives represents a crucial modification strategy for optimizing biological activity and selectivity. The introduction of halogen atoms at various positions significantly influences the compound's pharmacological profile through multiple mechanisms [12] [14].
Halogenation at the C6 position of the benzimidazole ring demonstrates particularly significant effects on biological activity. The size and electronegativity of halogen atoms directly correlate with activity enhancement, with chlorine and bromine substitutions showing superior results compared to fluorine or iodine [12] [14].
| Halogen | Position | Van der Waals Radius (Å) | Electronegativity | Activity Impact | Selectivity Index | Typical IC50 (μM) |
|---|---|---|---|---|---|---|
| F | C6 | 1.47 | 4.0 | Moderate | 2.1 | 15-35 |
| Cl | C6 | 1.75 | 3.0 | High | 3.4 | 8-20 |
| Br | C6 | 1.85 | 2.8 | High | 3.8 | 6-18 |
| I | C6 | 1.98 | 2.5 | Low | 1.9 | 25-50 |
Computational molecular dynamics studies demonstrate that halogenation at C6 enhances binding affinity through additional electrostatic and van der Waals interactions. The optimal halogen size creates favorable interactions within small binding cavities, particularly between transmembrane domains of target receptors [12]. Chloro and bromo substituents at C6 show binding affinities of -7.9 and -8.2 kcal/mol respectively, compared to -6.8 kcal/mol for unsubstituted compounds [12].
Aromatic ring modifications in the phenyl group at C2 provide additional opportunities for activity optimization. Meta- and para-substitutions on the phenyl ring generally provide superior activity compared to ortho-substitutions due to reduced steric hindrance [9] [15]. Structure-activity relationship studies reveal that para-substituted phenyl rings with electron-withdrawing groups such as nitro, chloro, or trifluoromethyl demonstrate enhanced antimicrobial activity [9].
The combination of halogenation and aromatic ring modifications creates synergistic effects. For example, 6-chloro-2-(4-fluorophenyl)-1H-benzimidazole derivatives demonstrate enhanced activity compared to single halogenation, with improved selectivity ratios and reduced toxicity profiles [16] [12].
Halogenation also influences the physicochemical properties of 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives. Halogen atoms increase lipophilicity and improve membrane penetration while maintaining appropriate aqueous solubility for biological activity [14] [17]. The optimal balance between lipophilicity and hydrophilicity depends on the specific halogen and its position on the molecular scaffold.
Computational modeling studies provide crucial insights into the binding mechanisms and selectivity profiles of 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives. Molecular docking, molecular dynamics simulations, and binding free energy calculations reveal the molecular basis for the observed structure-activity relationships [18] [19] [20].
Molecular docking studies of 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives demonstrate strong binding affinities to various biological targets. The compound exhibits binding affinities ranging from -6.8 to -8.4 kcal/mol, with the nitro group at C6 contributing significantly to binding strength through hydrogen bonding and electrostatic interactions [12] [13].
| Compound Series | Binding Affinity (kcal/mol) | Selectivity Ratio | RMSD (Å) | Key Interactions |
|---|---|---|---|---|
| 6-Nitro-2-phenyl | -8.4 | 3.2 | 0.8 | H-bond, π-stacking |
| 6-Chloro-2-phenyl | -7.9 | 2.8 | 1.2 | Hydrophobic, H-bond |
| 6-Bromo-2-phenyl | -8.2 | 3.1 | 0.9 | Hydrophobic, π-stacking |
| 5-Nitro-2-phenyl | -7.6 | 2.4 | 1.5 | H-bond, electrostatic |
| 2-Phenyl (unsubstituted) | -6.8 | 1.5 | 2.1 | π-stacking |
| 6-Amino-2-phenyl | -7.1 | 2.0 | 1.8 | H-bond, electrostatic |
Molecular dynamics simulations confirm the stability of protein-ligand complexes formed by 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives. The nitro group at C6 maintains consistent hydrogen bonding interactions with key amino acid residues, while the phenyl ring at C2 participates in π-π stacking interactions with aromatic residues in the binding site [13] [20].
The binding mode analysis reveals that the benzimidazole core occupies the central binding cavity, with the nitro group at C6 forming hydrogen bonds with polar residues such as serine, threonine, and asparagine. The phenyl ring at C2 extends into a hydrophobic pocket, forming π-π stacking interactions with phenylalanine and tyrosine residues [12] [13].
Free energy perturbation calculations demonstrate that the nitro group at C6 contributes approximately 1.5-2.0 kcal/mol to the overall binding affinity compared to unsubstituted analogues. This contribution arises from favorable electrostatic interactions and hydrogen bonding with polar residues in the binding site [13] [20].
Selectivity modeling reveals that 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives demonstrate preferential binding to certain protein families. The compound shows 3.2-fold selectivity for its primary target compared to off-target proteins, with the nitro group at C6 playing a crucial role in selectivity determination [18] [12].
Quantitative structure-activity relationship modeling of 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives provides predictive frameworks for designing optimized compounds with enhanced biological activity. Multiple machine learning approaches have been successfully applied to predict biological activities based on molecular descriptors [21] [22] [23].
Linear regression models demonstrate good predictive capability with correlation coefficients (R²) ranging from 0.72 to 0.85 for external validation sets. The most important descriptors include topological polar surface area, lipophilicity parameters, and electronic properties such as highest occupied molecular orbital energy [22] [24].
| Model Type | R² Training | Q² Cross-validation | R² External | RMSE | Key Descriptors |
|---|---|---|---|---|---|
| MLR | 0.85 | 0.78 | 0.72 | 0.45 | Lipophilicity, HOMO |
| CoMFA | 0.92 | 0.85 | 0.79 | 0.32 | Steric, Electrostatic |
| CoMSIA | 0.89 | 0.82 | 0.76 | 0.38 | Hydrophobic, H-bond |
| Random Forest | 0.94 | 0.87 | 0.82 | 0.28 | Topological, Electronic |
| SVM | 0.91 | 0.84 | 0.78 | 0.35 | Physicochemical |
| Neural Network | 0.96 | 0.88 | 0.85 | 0.24 | Quantum descriptors |
Three-dimensional quantitative structure-activity relationship models using comparative molecular field analysis provide detailed insights into steric and electrostatic contributions to biological activity. The models demonstrate that steric fields contribute 43.5% to activity, while electrostatic fields contribute 50.3%, with solvation energy accounting for the remaining 6.1% [12] [25].
Machine learning approaches, particularly support vector machines and random forest algorithms, demonstrate superior predictive performance compared to traditional linear regression methods. These models achieve external validation correlation coefficients exceeding 0.80 and root mean square errors below 0.35 [23] [21].
The comprehensive feature selection process reveals that quantum descriptors such as dipole moment, polarizability, and bond lengths contribute significantly to activity prediction. The energy of the highest occupied molecular orbital emerges as the most important descriptor for anthelmintic activity, while topological descriptors dominate antimicrobial activity predictions [26] [21].
Neural network models achieve the highest predictive accuracy with R² values exceeding 0.85 for external validation. These models successfully integrate multiple descriptor types, including quantum chemical, topological, and physicochemical parameters, to provide robust activity predictions [23] [27].
The validated quantitative structure-activity relationship models enable the rational design of novel 6-nitro-2-phenyl-1H-benzo[D]imidazole derivatives with predicted enhanced biological activity. The models successfully predict activities for compounds not included in the training sets, demonstrating their utility for lead optimization and drug discovery applications [21] [22] [23].